Desglymidodrine (DMAE) is the biologically active metabolite of the prodrug Midodrine. [, , ] Following oral administration of Midodrine, it undergoes rapid and extensive first-pass metabolism, primarily through hydrolysis by the liver carboxylesterase enzyme, to form Desglymidodrine. [, , ]
Desglymidodrine functions as a selective α1-adrenergic receptor agonist. [, ] This selectivity means it preferentially binds to and activates α1-adrenergic receptors over other subtypes of adrenergic receptors. [, ] This selectivity is crucial for its pharmacological effects, primarily its ability to increase blood pressure.
Desglymidodrine serves as a valuable tool in various scientific research areas, particularly those focusing on orthostatic hypotension, vasoplegic syndromes, and α1-adrenergic receptor pharmacology. [, , ]
Desglymidodrine is synthesized from midodrine through enzymatic hydrolysis. Midodrine itself is a synthetic compound that was developed to treat conditions characterized by low blood pressure. The classification of desglymidodrine as an active metabolite highlights its role in the pharmacological effects observed with midodrine administration.
The synthesis of desglymidodrine can be achieved through several methods, including:
Desglymidodrine has a molecular formula of CHNO and a molecular weight of approximately 195.25 g/mol. The structure features a phenolic ring substituted with methoxy groups and an amino group attached to an ethyl chain.
Desglymidodrine participates in various chemical reactions primarily related to its pharmacological activity:
Desglymidodrine exerts its pharmacological effects primarily through agonistic activity at α1-adrenergic receptors:
Desglymidodrine exhibits several notable physical and chemical properties:
Desglymidodrine has significant clinical applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2